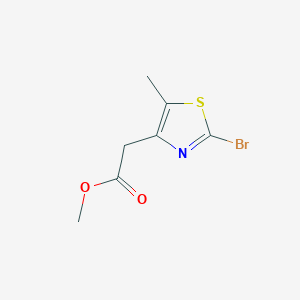

Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMXMPLPPRBBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56355-62-5 | |

| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of lead compounds and intermediates is fundamental to predicting their behavior, optimizing reaction conditions, and formulating effective drug delivery systems. Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a heterocyclic compound, represents a significant scaffold in medicinal chemistry due to the prevalence of the thiazole ring in numerous therapeutic agents. This guide provides a detailed examination of the core physical properties of this compound, offering both established data and predictive insights, alongside robust experimental protocols for in-house validation. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental methodologies to support your research and development endeavors.

Core Molecular Attributes

The foundational step in characterizing any chemical entity is to define its basic molecular attributes. These constants are critical for all subsequent calculations and experimental designs.

| Property | Value | Source |

| CAS Number | 56355-62-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2] |

| Molecular Weight | 250.11 g/mol | [1][2] |

| Physical Form | Solid | [3] |

Chemical Structure:

Figure 1: 2D structure of this compound.

Thermal Properties: Melting and Boiling Points

| Property | Value | Method |

| Melting Point | Predicted: 85-95 °C | Computational Prediction |

| Boiling Point | Predicted: 310-320 °C at 760 mmHg | Computational Prediction |

Experimental Determination of Thermal Properties

The following protocols outline standard, reliable methods for determining the melting and boiling points of organic solids.

Rationale: DSC offers a highly accurate and reproducible method for determining the melting point and enthalpy of fusion. It measures the heat flow required to raise the temperature of a sample compared to a reference.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Rationale: For compounds that are stable at their boiling point, the Siwoloboff method, as described in OECD Guideline 103, provides a reliable micro-method for determination.

Protocol:

-

Sample Preparation: Place a small amount of the substance into a sample tube.

-

Apparatus Setup: Insert a capillary tube, sealed at one end, into the sample tube with the open end downwards. Attach the sample tube to a thermometer.

-

Heating: Heat the assembly in a suitable heating bath.

-

Observation: A fine stream of bubbles will emerge from the capillary tube as the boiling point is approached. The boiling point is the temperature at which, upon cooling, the bubble stream ceases and the liquid begins to enter the capillary.

Figure 2: Workflow for experimental determination of thermal properties.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and is essential for designing appropriate formulations. As no experimental data is available for this compound, a predicted aqueous solubility is provided along with a standardized protocol for its determination in various solvents.

| Property | Value | Method |

| Aqueous Solubility | Predicted: Low | Computational Prediction |

Experimental Determination of Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves allowing a saturated solution to reach equilibrium and then measuring the concentration of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing various solvents of interest (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Construct a calibration curve using standard solutions of known concentrations to determine the solubility in each solvent.

Figure 3: Workflow for experimental solubility determination.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its structure and purity. While experimental spectra for this compound are not publicly available, predicted spectra can guide researchers in their analysis.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, the methyl carbon, and the ethyl ester carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (250.11 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester), C=N stretching (thiazole ring), and C-Br stretching. |

Protocols for Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.

-

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely ground solid sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound. While a lack of extensive experimental data necessitates the use of predictive models for certain parameters, the detailed experimental protocols provided herein empower researchers to validate these properties in their own laboratories. A thorough understanding and experimental confirmation of these fundamental characteristics are indispensable for the successful application of this important chemical intermediate in drug discovery and development.

References

Ethyl 2-bromo-5-methylthiazole-4-carboxylate spectral data (NMR, IR, MS)

An In-depth Technical Guide Spectral Data Analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS: 56355-62-5).[1][2] As a functionalized thiazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in synthesis and drug development. This document details the expected spectral characteristics from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive data with fundamental spectroscopic principles, this guide offers a robust framework for the characterization of this molecule, explaining the causality behind spectral features and providing validated experimental protocols for data acquisition.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a bromine atom at the C2 position, a methyl group at C5, and an ethyl carboxylate group at C4.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 56355-62-5 | [1][2] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.11 g/mol | [1] |

| Physical Form | Solid | |

The strategic placement of these functional groups dictates the electronic environment of each atom, which in turn governs the output of spectroscopic techniques. The atom numbering convention used throughout this guide is presented in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, integrations, and coupling patterns, a definitive structure can be established.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons). For this compound, three distinct signals are expected, corresponding to the ethyl ester protons and the methyl group protons on the thiazole ring.

Expertise in Action: Why No Thiazole Proton? A key feature of the predicted spectrum is the absence of any signals in the aromatic region for the thiazole ring itself. This is a direct consequence of the substitution pattern: positions C2, C4, and C5 are all fully substituted, leaving no protons directly attached to the heterocyclic core. This "silent" aromatic region is a crucial first clue in structural verification.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Ethyl -CH₂- (C10-H) | ~ 4.40 | Quartet (q) | 2H | Protons are adjacent to an electronegative oxygen atom and coupled to the -CH₃ group (J ≈ 7.1 Hz). |

| Methyl -CH₃ (C6-H) | ~ 2.75 | Singlet (s) | 3H | Attached to the electron-rich thiazole ring; no adjacent protons to couple with. The position is influenced by the aromatic ring current.[4] |

| Ethyl -CH₃ (C11-H) | ~ 1.40 | Triplet (t) | 3H | Protons are coupled to the adjacent -CH₂- group (J ≈ 7.1 Hz). |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[5] Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ester C=O (C7) | ~ 162.0 | Carbonyl carbon of an ester, typically found in this downfield region.[6] |

| Thiazole C4 | ~ 148.0 | Attached to the electron-withdrawing ester group. |

| Thiazole C2 | ~ 142.0 | Attached to two electronegative heteroatoms (N and S) and a bromine atom. |

| Thiazole C5 | ~ 130.0 | Attached to the methyl group. |

| Ethyl -CH₂- (C10) | ~ 61.5 | Methylene carbon attached to the ester oxygen. |

| Ethyl -CH₃ (C11) | ~ 14.5 | Terminal methyl carbon of the ethyl group. |

| Methyl -CH₃ (C6) | ~ 12.5 | Methyl carbon attached to the thiazole ring. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

-

Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to 0-200 ppm.

-

Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[7]

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Spectral Interpretation

The IR spectrum of this compound is dominated by features characteristic of the ethyl ester and the substituted thiazole ring.

Expertise in Action: Distinguishing Esters from Carboxylic Acids A common challenge in synthesis is confirming the complete conversion of a carboxylic acid to an ester. IR spectroscopy provides a definitive answer. The spectrum of the target ester will feature a strong C=O stretch around 1720 cm⁻¹ and lack the very broad O-H stretch (typically 2500-3300 cm⁻¹) that is characteristic of a carboxylic acid's hydrogen-bonded dimer.[8]

Predicted FT-IR Data (KBr Pellet or ATR):

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~ 2980 | Medium | C-H stretch (aliphatic -CH₃, -CH₂) |

| ~ 1720 | Strong, Sharp | C=O stretch (ester carbonyl)[9][10] |

| ~ 1540 | Medium | C=N stretch (thiazole ring) |

| ~ 1250 | Strong | C-O stretch (asymmetric, ester)[10] |

| ~ 1100 | Strong | C-O stretch (symmetric, ester) |

| < 700 | Medium | C-Br stretch |

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (ATR Technique):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.[11]

Analysis of the Mass Spectrum

For this compound, Electron Ionization (EI) is a common method.

Expertise in Action: The Bromine Isotopic Signature A hallmark of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[12] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). The presence of this doublet is irrefutable evidence of a single bromine atom in the molecule and its fragments.

Predicted Fragmentation Data (EI-MS):

| m/z (charge/mass ratio) | Proposed Fragment | Rationale |

|---|---|---|

| 251/249 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine. |

| 223/221 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement of the ethyl ester. |

| 206/204 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 170 | [M - Br]⁺ | Loss of a bromine radical. |

| 83 | [C₄H₃S]⁺ | Fragment corresponding to a methyl-substituted thienyl-like cation, indicative of thiazole ring cleavage.[13] |

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. azooptics.com [azooptics.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. purdue.edu [purdue.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-bromo-5-methylthiazole-4-carboxylate. As a key building block in medicinal chemistry, understanding the precise structural features of this molecule through NMR is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This document will delve into the theoretical basis for the expected chemical shifts and coupling patterns, provide a detailed experimental protocol for sample preparation and data acquisition, and present the data in a clear, accessible format.

Introduction: The Significance of this compound

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities. The specific arrangement of substituents in this compound—a bromine atom at the 2-position, a methyl group at the 5-position, and an ethyl carboxylate at the 4-position—creates a unique electronic environment that can be precisely mapped using ¹H NMR spectroscopy. Accurate interpretation of its spectrum is crucial for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule. The analysis of the spectrum is based on fundamental principles of chemical shift, spin-spin coupling, and integration.[1][2][3][4]

Molecular Structure and Proton Environments

To understand the spectrum, we must first identify the different sets of protons in the molecule.

References

13C NMR Characterization of Ethyl 2-bromo-5-methylthiazole-4-carboxylate: A Guide for Structural Verification

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) characterization of Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the foundational principles of 13C NMR spectroscopy, establish a field-proven experimental protocol for data acquisition, and present a detailed analysis of the expected chemical shifts for each carbon atom in the molecule. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unequivocal structural elucidation and purity assessment of novel chemical entities.

The Central Role of 13C NMR and the Thiazole Scaffold

1.1. Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of an organic molecule.[1] The method relies on the nuclear spin properties of the 13C isotope, which, unlike the far more abundant 12C isotope, possesses a nuclear spin of 1/2.[2] Due to the low natural abundance of 13C (approximately 1.1%), the probability of two 13C atoms being adjacent in a molecule is exceedingly low, which simplifies the resulting spectra by eliminating C-C coupling.[1]

In a typical proton-decoupled 13C NMR experiment, each unique carbon atom in a molecule produces a single, sharp signal.[1] The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.[3] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects determine the precise chemical shift, allowing for detailed structural assignments.[3]

1.2. Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. This compound serves as a versatile building block for the synthesis of more complex drug candidates, making its unambiguous characterization a critical first step in any discovery pipeline.[4][5]

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The quality of an NMR spectrum is profoundly affected by sample preparation. The following protocol outlines a self-validating system designed to yield high-resolution data suitable for structural confirmation.

Workflow for 13C NMR Sample Preparation and Analysis

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology

-

Material & Solvent Selection :

-

Analyte : Use approximately 50 mg of this compound. While spectra can be obtained on less material, this quantity ensures a good signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).

-

Solvent : Deuterated chloroform (CDCl3) is the preferred solvent due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Internal Standard : Use tetramethylsilane (TMS) as the internal reference (0.0 ppm). It is often pre-mixed in commercially available deuterated solvents.

-

-

Sample Preparation :

-

Dissolution : In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of CDCl3 containing TMS. Gentle swirling or vortexing can aid dissolution.

-

Filtration : To ensure magnetic field homogeneity and prevent spectral line broadening, it is critical to remove any particulate matter. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.

-

Final Volume : The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is properly centered within the instrument's detection coil.

-

-

Data Acquisition :

-

Instrumentation : Utilize a modern Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Experiment : Perform a standard one-dimensional 13C experiment with broadband proton decoupling. This technique irradiates all proton frequencies, causing all carbon signals to collapse into sharp singlets and benefiting from a signal enhancement known as the Nuclear Overhauser Effect (NOE).

-

Parameters : Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat, artifact-free baseline.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Spectral Analysis and Structural Assignment

The structure of this compound contains seven unique carbon environments. The predicted chemical shifts are based on established principles and data from analogous substituted thiazole systems.[2][5]

Molecular Structure with Carbon Numbering

Caption: Structure of this compound.

Predicted 13C NMR Chemical Shifts and Justification

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~142 - 148 | This quaternary carbon is directly bonded to two heteroatoms (N and S) and a highly electronegative bromine atom. In other 2-substituted thiazoles, this carbon appears far downfield.[5] The C-Br bond typically induces a significant downfield shift in aromatic systems. |

| C4 | ~155 - 162 | A quaternary sp2 carbon, C4 is part of the thiazole ring and is directly attached to the electron-withdrawing carbonyl of the ester group. This deshielding effect places it significantly downfield, consistent with data from similar thiazole-4-carboxylate systems.[2] |

| C5 | ~115 - 122 | This sp2 carbon is bonded to the sulfur atom and the C4 carbon. The attached methyl group (C7) provides a slight shielding effect compared to a proton. This position is consistently the most upfield of the thiazole ring carbons in related structures.[2][6] |

| C=O (C6) | ~161 - 165 | This is the carbonyl carbon of the ethyl ester. Its chemical shift falls squarely within the typical range for ester carbonyls (160-185 ppm).[3] |

| -OCH₂- (C1) | ~61 - 64 | An sp3-hybridized carbon directly attached to an electronegative oxygen atom. This environment is characteristic of the methylene group in an ethyl ester, typically found in the 50-90 ppm range.[3] |

| -CH₃ (C7) | ~15 - 19 | The sp3 carbon of the methyl group attached to the thiazole ring at position C5. Its chemical shift is in the standard aliphatic region. |

| -CH₃ (C3) | ~14 - 16 | The terminal sp3 carbon of the ethyl ester group. It is in a typical alkane-like environment and is expected to be one of the most upfield signals in the spectrum. |

Conclusion

The structural verification of this compound can be confidently achieved through 13C NMR spectroscopy. By following a rigorous experimental protocol, a high-quality, proton-decoupled spectrum can be obtained, which is expected to display seven distinct signals corresponding to each unique carbon atom. The predicted chemical shifts, grounded in the fundamental principles of substituent effects and data from analogous heterocyclic systems, provide a robust template for spectral assignment. This detailed characterization is an indispensable step in quality control and serves as a foundational dataset for any subsequent research and development activities involving this important chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Mass spectrometry analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Foreword: The Analytical Imperative for Complex Heterocycles

In modern drug development, the precise characterization of pharmaceutical intermediates is not merely a regulatory formality but a foundational pillar of safety and efficacy. This compound stands as a critical building block in the synthesis of various therapeutic agents, most notably in the development of treatments for hyperuricemia.[1] Its structural integrity—purity, identity, and stability—directly impacts the quality of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) offers an unparalleled combination of sensitivity and specificity, making it the definitive technique for the molecular assessment of such key intermediates.[2][3]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond rote protocols, we will delve into the causal reasoning behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust and validated approach to ensure the molecular fidelity of this vital synthetic precursor.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is paramount for method development. This compound is a halogenated heterocyclic compound whose characteristics dictate the optimal analytical approach.

| Property | Value | Source |

| CAS Number | 56355-62-5 | [4] |

| Molecular Formula | C₇H₈BrNO₂S | [5] |

| Molecular Weight | 250.11 g/mol | [5][6] |

| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

| Physical Form | Solid | [6] |

| SMILES | O=C(C1=C(C)SC(Br)=N1)OCC | [5] |

| Isotopic Signature | Contains one Bromine atom, resulting in characteristic M and M+2 isotopic peaks of nearly equal intensity (~98% abundance for ⁸¹Br relative to ⁷⁹Br). | [7] |

Strategic Approach: Method Selection and Workflow

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis (e.g., purity profiling vs. reaction monitoring). Given the analyte's solid form and molecular weight, both techniques are viable, but LC-MS is often preferred in pharmaceutical quality control for its versatility with a wider range of compounds without requiring derivatization.[2][8]

Experimental Workflow Overview

The following diagram outlines a comprehensive workflow for the analysis, applicable to both LC-MS and GC-MS platforms with minor modifications.

Caption: General workflow for MS analysis.

Instrumentation and Methodology: An LC-MS/MS Focus

For this guide, we will focus on an Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) approach, which provides excellent sensitivity and structural information for polar to semi-polar compounds common in pharmaceutical synthesis.[9]

Sample and Standard Preparation Protocol

Trustworthy data originates from meticulous sample preparation. The goal is to create a clean, soluble sample at a concentration appropriate for the instrument's linear range.

Protocol:

-

Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade acetonitrile or methanol in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Preparation (1 µg/mL): Perform a serial dilution from the stock solution using the mobile phase as the diluent to achieve a final concentration of 1 µg/mL. This concentration is a typical starting point for modern ESI-MS instruments.

-

Sample Preparation: Prepare unknown samples using the same solvent and dilution factor to ensure a direct comparison.

-

Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection to prevent contamination of the LC system.

Liquid Chromatography Parameters

Chromatographic separation is crucial for resolving the analyte from impurities and matrix components. A reversed-phase C18 column is a robust starting point.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and efficiency for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% B to 95% B over 5 min | A generic screening gradient to ensure elution of the analyte and any potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |

| Injection Vol. | 2 µL | A small volume minimizes peak distortion while providing sufficient analyte for detection. |

Mass Spectrometry Parameters (Positive ESI)

Positive mode ESI is the logical choice, as the thiazole nitrogen is a basic site readily accepting a proton.[9]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (+ESI) | The molecule has a basic nitrogen atom, making it amenable to protonation [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion formation. |

| Source Temp. | 120 °C | A lower temperature to prevent thermal degradation of the analyte. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation and release of gas-phase ions. |

| Desolvation Gas | Nitrogen, 800 L/hr | Facilitates droplet shrinkage and ion liberation. |

| Scan Mode | Full Scan (m/z 50-400) & Product Ion Scan | Full scan detects all ions, while product ion scan (MS/MS) provides structural fragments. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A collision energy ramp ensures the capture of both low-energy and high-energy fragments, providing a comprehensive fragmentation fingerprint. |

Data Interpretation: Deciphering the Mass Spectrum

The acquired mass spectrum provides a molecular fingerprint. The key is to interpret it correctly to confirm the structure and identify any anomalies.

The Molecular Ion Signature

The first piece of evidence is the protonated molecular ion, [M+H]⁺.

-

Expected m/z: The molecular weight is ~250.11 Da. The protonated molecule [M+H]⁺ will appear at m/z 251.1 .

-

Bromine Isotope Pattern: Due to the natural abundances of ⁷⁹Br and ⁸¹Br, a characteristic doublet will be observed. The [M+H]⁺ peak at m/z 251 will be accompanied by an [M+2+H]⁺ peak at m/z 253.1 with nearly identical intensity. This doublet is a definitive confirmation of a single bromine atom in the structure.[7]

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (m/z 251.1) and subjecting it to collision-induced dissociation (CID) to generate structural fragments. The fragmentation of thiazole derivatives often involves cleavage of side chains and eventual rupture of the heterocyclic ring.[10][11]

Proposed Fragmentation Pathway:

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Explanation of Key Fragments:

-

[M+H]⁺ at m/z 251/253: The protonated parent molecule, showing the characteristic bromine isotope pattern.

-

Fragment A (m/z 223/225): Results from the loss of ethylene (C₂H₄, 28 Da) from the ethyl ester group, a common fragmentation for ethyl esters, leading to the carboxylic acid fragment.

-

Fragment B (m/z 206/208): Corresponds to the loss of the ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium ion.

-

Fragment C (m/z 172): Loss of a bromine radical (79/81 Da) from the parent ion. The resulting fragment at m/z 172 will be a singlet, confirming the loss of the halogen.

-

Fragment D (m/z 177/179): Further fragmentation via loss of carbon monoxide (CO, 28 Da) from fragment A or other complex rearrangements. The stability of the thiazole ring makes it relatively resistant to cleavage compared to its substituents.[12]

Summary of Expected Ions:

| Ion | Description | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | Protonated Molecular Ion | 250.97 | 252.97 |

| [M+H - C₂H₄]⁺ | Loss of Ethylene | 222.94 | 224.94 |

| [M+H - OC₂H₅]⁺ | Loss of Ethoxy Radical | 205.94 | 207.94 |

| [M+H - Br]⁺ | Loss of Bromine Radical | 171.03 | 171.03 |

Conclusion: Ensuring Confidence in Pharmaceutical Synthesis

The mass spectrometric analysis of this compound is a clear-cut yet critical task. By employing a systematic approach grounded in the principles of chromatography and mass spectrometry, scientists can unequivocally confirm the identity and purity of this key intermediate. The characteristic bromine isotopic signature provides a definitive marker for the molecular ion, while a detailed analysis of the MS/MS fragmentation pattern offers irrefutable structural confirmation. The methodologies outlined in this guide serve as a robust foundation for developing and validating analytical protocols that ensure the quality and consistency required in the rigorous landscape of pharmaceutical development.[13][14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. jocpr.com [jocpr.com]

- 3. pharmaved.com [pharmaved.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. labproinc.com [labproinc.com]

- 7. mdpi.com [mdpi.com]

- 8. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jicrcr.com [jicrcr.com]

The Synthesis and Application of Ethyl 2-bromo-5-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of Ethyl 2-bromo-5-methylthiazole-4-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical identity, synthesis, and applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.

Introduction: The Thiazole Moiety in Drug Discovery

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the thiazole ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Navigating Isomeric Complexity: 5-Methyl-4-carboxylate vs. 4-Methyl-5-carboxylate

A critical point of clarification when discussing Ethyl 2-bromo-methylthiazole-carboxylate is the existence of two closely related isomers:

-

This compound (CAS: 56355-62-5): The primary subject of this guide.[4]

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0): A more frequently cited isomer in the scientific literature.[5][6][7][8]

It is imperative for researchers to verify the CAS number and substitution pattern of the starting materials and intermediates to ensure the desired isomer is being synthesized and utilized. While both are valuable synthetic intermediates, their distinct substitution patterns can lead to significant differences in reactivity and the biological activity of their derivatives. This guide will primarily focus on the 5-methyl-4-carboxylate isomer, while drawing comparisons to its more documented 4-methyl-5-carboxylate counterpart where relevant.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

| Property | Value | Source |

| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

| CAS Number | 56355-62-5 | [4] |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.11 g/mol | [5] |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound typically involves a two-stage process: the formation of the thiazole ring, followed by the introduction of the bromine atom at the 2-position.

Stage 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1][2][3] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of the precursor to our target molecule, ethyl 2-amino-5-methylthiazole-4-carboxylate, the likely starting materials are ethyl 2-chloroacetoacetate and thiourea.

Reaction Scheme:

Caption: Hantzsch Thiazole Synthesis for the 2-amino precursor.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Illustrative for the 4-methyl-5-carboxylate isomer)

This protocol is for the related 4-methyl-5-carboxylate isomer but illustrates the general principles of the Hantzsch synthesis.

-

To a stirred mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., water/THF mixture) cooled to 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise.[9]

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[9]

-

Add thiourea (1 equivalent) to the reaction mixture.[9]

-

Heat the reaction mixture to 80°C for 2 hours.[9]

-

After completion of the reaction (monitored by TLC), cool the mixture and perform a standard aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[9]

Stage 2: Sandmeyer Reaction for Bromination

The introduction of the bromine atom at the 2-position of the thiazole ring is effectively achieved via a Sandmeyer reaction.[10][11] This reaction involves the diazotization of the 2-amino group followed by treatment with a copper(I) bromide salt.

Reaction Scheme:

Caption: Sandmeyer reaction for the bromination of the thiazole ring.

Experimental Protocol: General Procedure for Sandmeyer Bromination

This is a generalized protocol and may require optimization for the specific substrate.

-

Dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in a mixture of aqueous acid (e.g., H₂SO₄ or HBr) and an organic solvent (e.g., acetonitrile) and cool to -10 to 0°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for 30-60 minutes.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) (1.2 equivalents) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution is typically observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous work-up, including quenching any excess reagents.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.

Characterization

Unequivocal characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence and connectivity of the ethyl, methyl, and thiazole protons and carbons. The chemical shifts will be indicative of the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ester carbonyl (C=O) group and the C=N and C-S bonds of the thiazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and the presence of bromine through its characteristic isotopic pattern.

Applications in Research and Development

This compound is a versatile intermediate with significant potential in both pharmaceutical and agrochemical research. The bromine atom at the 2-position serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Pharmaceutical Applications

The thiazole nucleus is a key component of numerous approved drugs. The 2-bromo-thiazole moiety can be elaborated to synthesize compounds with potential as:

-

Antimicrobial Agents: The thiazole ring is present in several antibacterial and antifungal drugs.[13]

-

Anticancer Agents: Derivatives of 2-amino-4-methylthiazole-5-carboxylate have shown promising antineoplastic potential.[9]

-

Anti-inflammatory Agents: Thiazole-containing compounds have been investigated for their anti-inflammatory properties.[9]

A notable example of a drug synthesized from a related thiazole intermediate is Febuxostat, an anti-gout medication, which is derived from a 2-substituted-4-methylthiazole-5-carboxylic acid.[14]

Agrochemical Applications

In the field of agrochemicals, thiazole derivatives are utilized in the development of:

-

Fungicides: The thiazole scaffold is found in a number of commercial fungicides.[13]

-

Herbicides: Certain thiazole-containing compounds have shown herbicidal activity.[13]

The ability to readily modify the 2-position of the thiazole ring allows for the creation of libraries of compounds for screening and optimization of agrochemical properties.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and agrochemical research. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use. Researchers should pay close attention to the isomeric identity of their materials to ensure reproducible and reliable results. The synthetic pathways outlined in this guide, based on the well-established Hantzsch thiazole synthesis and Sandmeyer reaction, provide a solid foundation for the preparation of this important intermediate.

References

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labproinc.com [labproinc.com]

- 6. Ethyl 2-bromo-4-methylthiazole-5-carboxylate 97 22900-83-0 [sigmaaldrich.com]

- 7. Ethyl 2-Bromo-4-methylthiazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR spectrum [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS 56355-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-methylthiazole-4-carboxylate, identified by CAS number 56355-62-5, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. Furthermore, it delves into the reactivity of this compound, highlighting its utility as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The thiazole moiety is a well-established pharmacophore, and this guide explores the potential applications of derivatives of this compound in drug discovery, with a focus on therapeutic areas such as oncology, infectious diseases, and inflammatory conditions.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[3] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] this compound serves as a key starting material for the synthesis of novel thiazole-containing compounds, offering a strategic platform for structural modification and the development of new therapeutic agents.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56355-62-5 | [7][8][9] |

| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | [7] |

| Molecular Formula | C₇H₈BrNO₂S | [7][9] |

| Molecular Weight | 250.11 g/mol | [9] |

| Physical Form | Solid | [7] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [7] |

Synthesis and Purification

The synthesis of this compound and its analogs often employs the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.

General One-Pot Synthesis Protocol for Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Precursor)

This protocol outlines the synthesis of a key precursor, from which the 2-bromo derivative can potentially be obtained through subsequent reactions like the Sandmeyer reaction.

Step-by-Step Methodology:

-

To a mixture of ethyl acetoacetate in an aqueous/organic solvent system (e.g., water/THF) cooled to below 0°C, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature.[1]

-

Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours), monitoring the consumption of the starting material by thin-layer chromatography (TLC).[1]

-

Add thiourea to the reaction mixture.[1]

-

Heat the mixture to an elevated temperature (e.g., 80°C) and maintain for a specified time (e.g., 2 hours).[1]

-

After cooling, the product can be isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethyl acetate.[1]

Causality of Experimental Choices:

-

N-bromosuccinimide (NBS): NBS serves as an efficient in-situ brominating agent for the active methylene group of ethyl acetoacetate, forming the necessary α-haloketone intermediate.

-

One-Pot Procedure: This approach is favored for its efficiency, reducing the need for isolation and purification of the intermediate α-haloketone, which can be unstable.[1] This also minimizes solvent waste and improves overall yield.[1]

-

Thiourea: As the thioamide component, thiourea provides the sulfur and one of the nitrogen atoms for the thiazole ring.

-

Heating: The condensation and cyclization steps to form the thiazole ring are typically accelerated by heating.

Conceptual Synthesis Pathway Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. エチル 2-ブロモ-4-メチルチアゾール-5-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. This compound | 56355-62-5 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chemscene.com [chemscene.com]

The Solubility Profile of Ethyl 2-bromo-5-methylthiazole-4-carboxylate in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its solubility in various organic solvents is a critical parameter influencing its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and an exploration of modern predictive models. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile.

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility.

Structure and Properties:

| Property | Value | Source |

| IUPAC Name | ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

| CAS Number | 56355-62-5 | |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | [2] |

| Physical Form | Solid | |

| Purity | ≥95% - ≥98% | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Note: Some sources may refer to the isomeric compound, Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS No: 22900-83-0).[3] Researchers should verify the specific isomer being used.

Structural Analysis:

The molecule possesses several key features that dictate its solubility:

-

Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen, contributing to its polarity.

-

Bromo Group: An electron-withdrawing halogen that increases molecular weight and can participate in halogen bonding.

-

Ester Group (-COOC₂H₅): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): A nonpolar alkyl group.

The interplay of these functional groups results in a molecule with moderate polarity.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.

Solvent Polarity: The solubility of this compound will largely depend on the polarity of the organic solvent.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) are likely to be effective solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) can act as both hydrogen bond donors and acceptors. The ester and thiazole nitrogen of the solute can act as hydrogen bond acceptors, suggesting good solubility.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) are less likely to be effective solvents, as they cannot effectively solvate the polar regions of the molecule.

Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound will be dipole-dipole interactions and London dispersion forces.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following protocols provide both qualitative and quantitative approaches.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Protocol:

-

Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.

-

Observation: Vigorously shake the test tube for 1-2 minutes.

-

Classification:

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed for several hours to permit the undissolved solid to settle. Alternatively, centrifuge the sample to expedite separation.

-

Sample Extraction: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Analysis: Quantify the concentration of the dissolved solid in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Experimental Workflow for Solubility Determination:

Caption: Workflow for quantitative solubility determination.

Predictive Models for Solubility

In modern drug discovery and development, computational models are increasingly used to predict solubility, saving time and resources.[7][8][9]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility.[10][11]

-

Physics-Based Models: These approaches use thermodynamic principles to calculate the free energy of solvation, providing a more fundamental prediction of solubility.[8]

-

Machine Learning Models: More recently, machine learning algorithms, such as artificial neural networks and random forests, have been trained on large datasets of known solubilities to predict the solubility of new compounds with high accuracy.[7][9][11]

While these models can provide valuable estimates, they are not a substitute for experimental verification, especially for novel compounds.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12][13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13][14]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[13][14]

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

The solubility of this compound in organic solvents is a key determinant of its applicability in research and development. This guide has outlined the theoretical underpinnings of its solubility based on its molecular structure, provided detailed protocols for its experimental determination, and touched upon modern predictive methods. By applying the principles and techniques described herein, researchers can effectively characterize the solubility profile of this compound, enabling its informed use in subsequent applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. labproinc.com [labproinc.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. [PDF] Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Semantic Scholar [semanticscholar.org]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a fundamental building block in a multitude of pharmacologically active compounds.[1][2] From essential natural products like thiamine (Vitamin B1) to a wide array of synthetic drugs approved for clinical use—including the antimicrobial Sulfathiazole, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib—the thiazole moiety consistently demonstrates remarkable therapeutic versatility.[1][3][4] This guide provides a comprehensive exploration of the significant biological activities associated with substituted thiazoles. We will delve into the molecular mechanisms underpinning their therapeutic effects, analyze critical structure-activity relationships (SAR), and present detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a technical resource for professionals engaged in the design, synthesis, and biological validation of novel thiazole-based therapeutic agents.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the urgent development of novel antimicrobial agents.[5][6] Thiazole derivatives have emerged as a highly promising class of compounds in this arena, exhibiting potent activity against a broad spectrum of bacteria and fungi.[5][7][8]

Causality of Action: Key Antimicrobial Mechanisms

The antimicrobial efficacy of substituted thiazoles is not monolithic; it arises from their ability to interfere with multiple, essential bacterial processes. A key mechanism involves the inhibition of DNA gyrase , a bacterial topoisomerase crucial for DNA replication and repair. Specific thiazole derivatives have been shown through molecular docking studies to bind to the GyrB subunit of this enzyme, disrupting its function and leading to bacterial cell death.[7] Another prevalent mechanism is the disruption of the bacterial cell membrane . The amphiphilic nature of certain thiazole compounds allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazole core has yielded critical insights into the structural requirements for potent antimicrobial activity. The strategic placement of various substituents can dramatically influence potency and spectrum.

| Position on Thiazole Ring | Substituent Type | Impact on Antimicrobial Activity | Representative References |

| Position 2 | Amino group, Heterocyclic rings (e.g., Pyrazoline) | Often essential for activity. Hybrid molecules incorporating other heterocyclic systems frequently show synergistic or enhanced potency.[9] | [9][10][11] |

| Position 4 | Substituted Phenyl Rings (e.g., p-bromophenyl) | Electron-withdrawing or bulky groups can enhance activity, particularly antifungal and antituberculosis effects.[11] | [11][12] |

| Position 5 | Arylidene groups | Modifications at this position can modulate the spectrum of activity, influencing potency against specific bacterial or fungal strains. | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for quantifying the in vitro potency of a potential antimicrobial agent. It establishes the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow: Broth Microdilution Assay

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth), typically from 256 µg/mL down to 0.5 µg/mL.

-

Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control (wells with inoculum and medium, but no compound) to confirm bacterial growth and a negative control (wells with medium only) to ensure sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Anticancer Activity: Targeting Malignancy Through Diverse Pathways

The thiazole scaffold is a cornerstone of modern oncology drug design, integral to the structure of targeted therapies like the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib.[14] The chemical versatility of substituted thiazoles allows them to be tailored to inhibit a wide range of cancer-specific biological targets.[14][15]

Causality of Action: Key Anticancer Mechanisms

Thiazole derivatives exert their anticancer effects by targeting various hallmarks of cancer.[16] Their mechanisms are diverse and often pathway-specific.[17][18]

-

Kinase Inhibition: Many thiazoles are designed to target protein kinases that are aberrantly activated in cancer. A prominent example is the inhibition of the PI3K/mTOR signaling pathway , which is crucial for cell growth, proliferation, and survival.[19] Compounds have been synthesized that act as dual PI3K/mTOR inhibitors, effectively shutting down this critical pro-survival pathway.[19][20]

-

Induction of Apoptosis: A key strategy in cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Thiazole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins and by causing mitochondrial depolarization.[18][21]

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is constitutively active in many cancers, promoting inflammation and cell survival. Certain benzothiazole derivatives have been shown to suppress the activation of the NF-κB pathway, leading to reduced proliferation and anti-inflammatory effects in cancer cells.[22]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for chemotherapy. Some thiazole compounds function as antimitotic agents by binding to tubulin and disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[17][18]

Signaling Pathway: PI3K/mTOR Inhibition by Thiazole Derivatives

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. ijrpr.com [ijrpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. media.neliti.com [media.neliti.com]

- 16. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to thiazole chemistry for drug discovery

An Introduction to Thiazole Chemistry for Drug Discovery: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a privileged structure in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of thiazole chemistry, tailored for researchers and scientists in the field of drug discovery. We will dissect the core physicochemical attributes of the thiazole nucleus, detail its cornerstone synthetic methodologies, including the Hantzsch synthesis, explore its reactivity and functionalization, and analyze its role as a key pharmacophore in several FDA-approved drugs.[4][5] This guide aims to bridge foundational chemistry with practical application, offering both strategic insights and detailed protocols to empower the rational design and development of novel thiazole-based therapeutics.

The Thiazole Scaffold: A Foundation for Drug Design

The Unique Physicochemical Properties of the Thiazole Ring